2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate typically involves the reaction of quinoline-2-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction. Microwave irradiation provides rapid heating and can significantly reduce reaction times while maintaining high yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(4-aminophenyl)-2-oxoethyl quinoline-2-carboxylate.
Hydrolysis: Quinoline-2-carboxylic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Condensation: Various quinoline derivatives with extended carbon chains.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl quinoline-2-carboxylate: Similar structure but lacks the 2-oxoethyl group.
2-(2-chloro-6-methylquinolin-3-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Contains a quinoline and nitrophenyl group but with different substituents.
1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: A quinoline derivative with different functional groups.
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate is unique due to its combination of a quinoline core with a nitrophenyl and oxoethyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-5-8-14(9-6-13)20(23)24)11-25-18(22)16-10-7-12-3-1-2-4-15(12)19-16/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAQWUCXPIMDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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